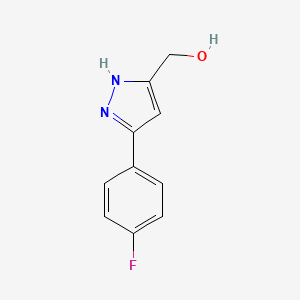

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol

Description

Propriétés

IUPAC Name |

[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNBRTFSCVVDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the pyrazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrazole ring can undergo reduction to form dihydropyrazoles.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents or halogenating agents.

Major Products Formed

Oxidation: Formation of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid.

Reduction: Formation of 3-(4-fluorophenyl)-1,2-dihydro-1H-pyrazol-5-ylmethanol.

Substitution: Formation of various substituted pyrazoles depending on the electrophile used.

Applications De Recherche Scientifique

(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and materials science.

Mécanisme D'action

The mechanism of action of (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substitution pattern on the pyrazole ring significantly influences physicochemical properties. Key comparisons include:

*Estimated logP values using fragment-based methods.

Key Observations :

- Polarity : The hydroxymethyl group in the target compound reduces logP (~1.2) compared to trifluoromethyl (-CF₃, logP ~3.8) or mercaptoacetamide (-SH, logP ~2.5) substituents, favoring better aqueous solubility.

- Biological Activity : Lipophilic groups (e.g., -CF₃) enhance membrane permeability but may increase toxicity, as seen in MERS-CoV inhibitors . Thiol-containing analogs exhibit unique reactivity, enabling interactions with enzymatic metal centers .

Structural and Spectroscopic Comparisons

- ¹H NMR Shifts :

- Pyrazole-CH : The target compound’s pyrazole proton resonates at δ 6.88 ppm (similar to mercaptoacetamide analog ), while trifluoromethyl-substituted pyrazoles show downfield shifts (e.g., δ 7.41–7.26 ppm) due to electron withdrawal .

- Hydroxymethyl Group : -CH₂OH protons appear as broad singlets near δ 3.30–4.50 ppm , distinct from methylene groups in morpholine derivatives (δ 3.80 ppm) .

Activité Biologique

The compound (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with aldehydes or ketones under acidic conditions. Various synthetic routes have been documented, highlighting the compound's versatility and adaptability in different chemical environments.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. For instance, a recent study reported that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating potential for clinical applications .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| FHM | 16 | Antibacterial |

| Ciprofloxacin | 8 | Antibacterial |

| Fluconazole | 32 | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. The compound demonstrated considerable inhibition of pro-inflammatory cytokines and showed effectiveness in reducing inflammation in animal models. In one study, the compound exhibited an IC50 value of 60.56 µg/mL, which was competitive with standard anti-inflammatory drugs such as diclofenac .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The DPPH radical scavenging assay indicated that this compound possesses significant antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the introduction of fluorine at the para position of the phenyl ring enhances the biological activity of pyrazole derivatives. The presence of the hydroxymethyl group at the 5-position is crucial for maintaining activity against various biological targets, including enzymes involved in inflammation and microbial resistance .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial properties, revealing that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results suggested that modifications at the 4-position significantly influenced antimicrobial potency .

- In Vivo Anti-inflammatory Study : In a controlled experiment involving animal models, this compound was administered to assess its anti-inflammatory effects. The results indicated a marked reduction in paw edema compared to untreated controls, supporting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol, and how can regioselectivity challenges be addressed?

- Methodology : A multi-step synthesis starting from substituted phenylhydrazines and β-ketoesters is commonly employed. For example, condensation of 4-fluorophenylhydrazine with a β-ketoester precursor (e.g., ethyl 3-oxo-3-(hydroxymethyl)propanoate) under acidic conditions yields the pyrazole core. Subsequent hydrolysis and reduction steps introduce the methanol group. Regioselectivity in pyrazole formation can be controlled by adjusting reaction temperature and catalyst choice (e.g., acetic acid vs. polyphosphoric acid) .

Q. Which spectroscopic techniques are optimal for characterizing the purity and structure of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., O-H stretch at ~3200-3400 cm⁻¹, C-F stretch at ~1100-1250 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2-7.8 ppm, pyrazole protons at δ 6.1-6.5 ppm). ¹³C NMR distinguishes fluorophenyl carbons (JC-F coupling) .

- LC-MS : Validates molecular weight (exact mass: ~218.08 g/mol) and detects impurities .

Q. How can crystallographic data be obtained and validated for this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is preferred. Crystallization via slow evaporation in ethanol/water mixtures often yields suitable crystals. Data validation tools like PLATON (SQUEEZE for solvent masking) and the CIF-check feature in SHELXL ensure structural reliability. Discrepancies in thermal parameters or bond lengths should be cross-checked with DFT-optimized geometries .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. antiviral efficacy)?

- Methodology :

- Dose-response assays : Test across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows.

- Cell-line specificity : Compare results in HEK-293 ( ), HeLa, and primary cells to rule out lineage-dependent effects.

- Metabolic stability : Assess compound degradation in serum-containing media using LC-MS/MS to differentiate intrinsic toxicity from metabolite effects .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding modes?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (MEP) for nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina with protein targets (e.g., MERS-CoV protease PDB: 4WKQ) to simulate binding. Validate with MD simulations (100 ns trajectories) to assess binding stability .

Q. What crystallographic challenges arise in polymorphism studies, and how are they addressed?

- Methodology : Polymorphism is common in fluorophenyl derivatives due to flexible methanol groups. Techniques include:

- Variable-temperature XRD : Identifies thermal phase transitions.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts vs. π-π stacking) using CrystalExplorer .

Q. How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties?

- Methodology :

- LogP assays : Measure partition coefficients (octanol/water) to evaluate lipophilicity. Fluorine’s electronegativity often reduces LogP, enhancing solubility.

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorometric assays. Fluorine can alter metabolic pathways by blocking hydroxylation sites .

Data Analysis and Validation

Q. How are SHELX-refined structures critically evaluated for publication?

- Methodology :

- R-factor convergence : Ensure R1 < 0.05 for high-resolution (<1.0 Å) data.

- ADP anomalies : Check for over-parameterization in displacement parameters (e.g., Ueq > 0.1 Ų for light atoms).

- Twinned data : Use Hooft y parameters in PLATON to detect twinning and reprocess with SHELXD if needed .

Q. What statistical approaches are used to correlate spectral data with substituent effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.